5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-
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Overview
Description
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- is a heterocyclic compound that features a pyrrolo-pyridine core structure with a thiazole substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar core structure but lacks the thiazole substituent.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrolo-pyridine core but differ in their substituents and biological activities.
Uniqueness
The presence of the thiazole group in 5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
Properties
CAS No. |
294892-45-8 |
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Molecular Formula |
C10H5N3O2S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-yl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C10H5N3O2S/c14-8-6-2-1-3-11-7(6)9(15)13(8)10-12-4-5-16-10/h1-5H |
InChI Key |
DWDJKQWXQZEDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=NC=CS3)N=C1 |
Origin of Product |
United States |
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